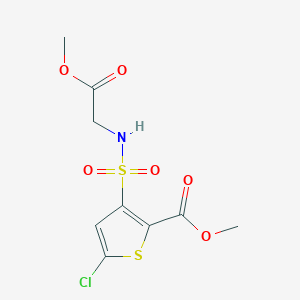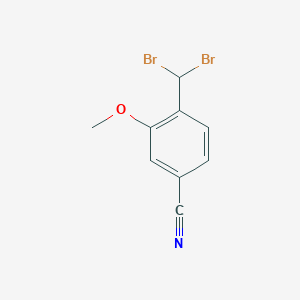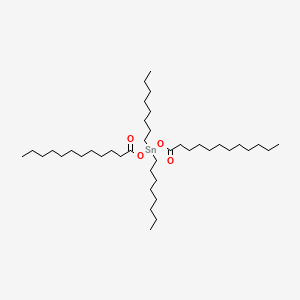![molecular formula C13H13ClN2O B1357296 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 904816-22-4](/img/structure/B1357296.png)
2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one, also known as 4-chloro-diazaspiro[4.4]non-1-en-4-one or 4-chloro-dazaspiro[4.4]non-1-en-4-one, is a heterocyclic compound that has been studied for its potential applications in chemical synthesis, medicinal chemistry, and biochemistry. It is a five-membered ring system with a nitrogen atom at the center, and the nitrogen atom is connected to two carbon atoms, one oxygen atom, and one chlorine atom. The compound is also known as a diazaspiro compound because of its unique structure.
科学的研究の応用
Anticancer Drug Development
The compound has been studied for its potential as an anticancer agent . Its molecular structure has been characterized using quantum chemical methods, and molecular docking with the MMP-2 metalloproteinase receptor has shown promising interactions . This suggests its potential application in the development of new anticancer drugs, particularly due to the relevance of triazole scaffolds in establishing hydrogen bond-type interactions.
Molecular Architecture Studies
Researchers have utilized vibrational spectra, quantum chemical calculations, and molecular docking to study the molecular architectures of related triazole compounds . This compound’s structure could similarly be analyzed to understand the effects of substituents on the triazole ring and the chlorine atom on the molecular structure and vibrational spectra.
Green Chemistry
The synthesis of triazole compounds, including those similar to the compound , has been explored under green chemistry conditions . This involves environmentally safe methods such as ultrasound chemistry and mechanochemistry, aiming to minimize waste and energy consumption. The compound could be synthesized using these methods, contributing to sustainable pharmaceutical chemistry.
Vibrational Spectroscopy
The compound’s vibrational spectra can be studied to confirm synthesized structures and assign bands accurately according to functional calculations in monomer and dimer forms . This application is crucial in the validation of synthetic methods and the characterization of new drug molecules.
Quantum Chemical Calculations
The compound’s molecular structure can be optimized using various quantum chemical methods, such as B3LYP, M06-2X, and MP2 . These calculations are essential for predicting the stability and reactivity of potential drug candidates.
Synthesis Pathways Analysis
The compound’s synthesis involves classical pathways that can be optimized for efficiency . Analyzing these pathways can lead to the development of more cost-effective and scalable production methods for pharmaceutical compounds.
Pharmacophore Modeling
The compound’s structure allows it to be used in pharmacophore modeling to identify molecular features responsible for drug activity . This application is vital in the rational design of new drugs with improved efficacy and reduced side effects.
Drug-Receptor Interaction Studies
Molecular docking studies can reveal how the compound interacts with specific amino acids of target receptors . This information is crucial for understanding the mechanism of action of drugs and for designing compounds with better selectivity and potency.
特性
IUPAC Name |
2-(4-chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-10-5-3-9(4-6-10)11-15-12(17)13(16-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDSRULQZPFUDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587700 |
Source


|
| Record name | 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904816-22-4 |
Source


|
| Record name | 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)

![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)








![N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide](/img/structure/B1357267.png)
